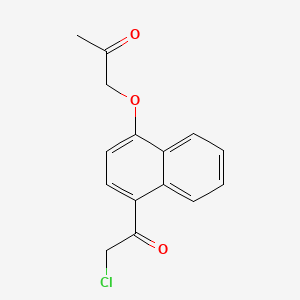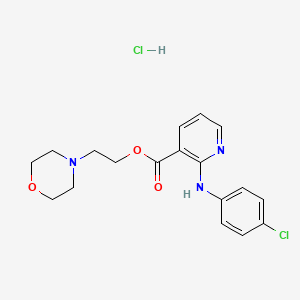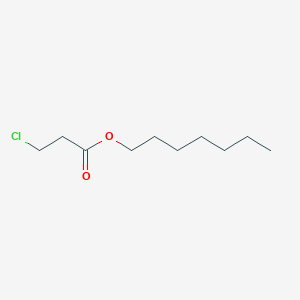
Triethyl butane-1,1,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl butane-1,1,3-tricarboxylate is an organic compound belonging to the class of tricarboxylates It is characterized by the presence of three carboxyl functional groups (-COOH) attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethyl butane-1,1,3-tricarboxylate can be synthesized through esterification reactions. One common method involves the esterification of butane-1,1,3-tricarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl butane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butane-1,1,3-tricarboxylic acid and ethanol.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Butane-1,1,3-tricarboxylic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethyl butane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in polymer production and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of triethyl butane-1,1,3-tricarboxylate involves its interaction with specific molecular targets and pathways. In biochemical systems, the compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethyl butane-1,2,4-tricarboxylate
- Triethyl propane-1,2,3-tricarboxylate
- Triethyl citrate
Uniqueness
Triethyl butane-1,1,3-tricarboxylate is unique due to its specific structural arrangement of carboxyl groups on the butane backbone. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
74607-12-8 |
|---|---|
Molekularformel |
C13H22O6 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
triethyl butane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C13H22O6/c1-5-17-11(14)9(4)8-10(12(15)18-6-2)13(16)19-7-3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
ILKYNBSNODHAAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)CC(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)

![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)



![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)







